1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives have been studied . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Applications in Anti-Tubercular Activity
Research has highlighted the significance of azetidinone derivatives, including compounds similar to 1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride, in the realm of anti-tubercular treatments. The synthesis of novel azetidinone derivatives incorporating 1,2,4-triazole has been explored for their potential anti-tubercular activity. Some azetidinone analogues have demonstrated promising efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The 3-nitro and 4-methoxy benzaldehyde analogues, in particular, showed significant activity when compared to standard drugs in Alamar Blue assay methods (Thomas, George, & Harindran, 2014).
Role in Matrix Metalloproteinase Inhibition
Studies have indicated that (aryltriazolyl)methylaziridines, which are structurally related to the compound , can act as selective inhibitors of matrix metalloproteinase-2 (MMP-2). These inhibitors represent a novel class of hydroxamic acid-free MMP inhibitors. The triazole fragment, in these molecules, functions as a linker between hydrophilic and lipophilic parts, optimizing the compound's inhibitory potential against MMP-2 (Kreituss et al., 2013).
Antibacterial and Antimicrobial Properties
Azetidinone and triazole derivatives have been investigated for their antibacterial and antimicrobial properties. Novel synthetic pathways have led to the creation of derivatives that exhibit significant activity against various bacterial and fungal strains. Compounds like 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one and others have shown promising results in fighting bacteria and fungi, highlighting the potential of these compounds in antimicrobial drug development (Mohite & Bhaskar, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16;/h1-7,11-13H,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFCAIACQLHGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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